molecular formula C24H23N7O2 B11666353 6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11666353
M. Wt: 441.5 g/mol
InChI Key: YWQIWEBEMACHPT-PCLIKHOPSA-N
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Description

6-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its triazine core and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common method starts with the preparation of the hydrazone derivative from 3,4-dimethoxybenzaldehyde and hydrazine hydrate. This intermediate is then reacted with diphenylamine and cyanuric chloride under controlled conditions to form the final triazine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE apart is its unique triazine core combined with the hydrazone and dimethoxyphenyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N7O2

Molecular Weight

441.5 g/mol

IUPAC Name

2-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H23N7O2/c1-32-20-14-13-17(15-21(20)33-2)16-25-31-24-29-22(26-18-9-5-3-6-10-18)28-23(30-24)27-19-11-7-4-8-12-19/h3-16H,1-2H3,(H3,26,27,28,29,30,31)/b25-16+

InChI Key

YWQIWEBEMACHPT-PCLIKHOPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC

Origin of Product

United States

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